4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole, also known as DFP-10917, is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed that this compound exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a relatively low toxicity profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, the compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which could potentially lead to drug-drug interactions and affect the metabolism of other drugs in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potent anti-tumor activity, which makes it a useful tool for investigating cancer biology and developing new cancer therapies. However, a limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for clinical use.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole. One area of interest is exploring the compound's potential as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to better understand the compound's mechanism of action and to identify biomarkers that could be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves a multi-step process that begins with the reaction of 4-bromo-3-nitropyrazole with 2,2-difluoroethylamine to form a nitro intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is subsequently protected with a methoxymethyl group, and the final product is obtained through a deprotection reaction using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole has been the subject of several scientific studies investigating its potential as a cancer therapy. In vitro studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, in vivo studies have demonstrated that this compound is effective at inhibiting tumor growth in mouse models of cancer.
Propiedades
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-12(11-6)3-7(9)10/h2,7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUGZVCXOEAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.